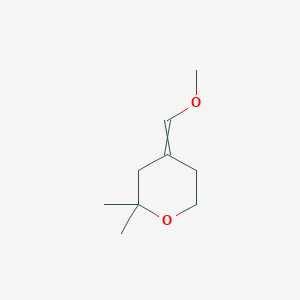![molecular formula C21H27NO6 B14097870 16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B14097870.png)
16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione is a complex organic compound known for its unique structure and significant biological activity. This compound is often studied in the context of its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[124 The synthetic route typically starts with the preparation of the bicyclic core through a series of cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and optimized reaction conditions to ensure efficient production. The scalability of the synthesis is a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s interactions with biological targets make it useful in studying cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit certain kinases, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
E6201: A related compound known for its inhibitory effects on ACVR1 and MEK1/2 kinases.
FKBP12: Another compound that interacts with similar biological targets.
Uniqueness
16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse biological activities. Its ability to interact with multiple targets and modulate various pathways sets it apart from other similar compounds.
This detailed article provides a comprehensive overview of 16-(Ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[1240]octadeca-1(14),6,12,15,17-pentaene-2,8-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H27NO6 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione |
InChI |
InChI=1S/C21H27NO6/c1-4-22-15-10-14-6-5-7-16(23)20(26)17(24)9-8-12(2)13(3)28-21(27)19(14)18(25)11-15/h5-6,8-13,16,20,22-23,25-26H,4,7H2,1-3H3 |
InChI-Schlüssel |
MWUFVYLAWAXDHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC2=C(C(=C1)O)C(=O)OC(C(C=CC(=O)C(C(CC=C2)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-2-(prop-2-en-1-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097808.png)
![Hydrazinecarboximidamide, 2-[4-(aminoiminomethyl)-2,3-dihydro-1H-inden-1-ylidene]-, (2E)-](/img/structure/B14097809.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097817.png)
![3,9-dimethyl-7-(2-morpholinoethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097822.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14097823.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097824.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14097827.png)
![2-methyl-5-phenyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B14097833.png)
![8-(3-Fluorophenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14097850.png)
![1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone](/img/structure/B14097853.png)
![2-Benzyl-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097860.png)
